molecular formula C9H7BrO B1609783 3-Bromo-2-methylbenzofuran CAS No. 58863-48-2

3-Bromo-2-methylbenzofuran

Cat. No.: B1609783
CAS No.: 58863-48-2
M. Wt: 211.05 g/mol
InChI Key: OEGMISNFEAVBHA-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzofuran is an organic compound with the molecular formula C9H7BrO It is a derivative of benzofuran, where a bromine atom is substituted at the third position and a methyl group at the second position of the benzofuran ring

Biochemical Analysis

Biochemical Properties

It is known that benzofuran compounds, which 3-Bromo-2-methylbenzofuran is a part of, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

Benzofuran compounds have been found to have significant effects on various types of cells and cellular processes

Molecular Mechanism

It is known that benzofuran compounds can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by this compound are yet to be identified.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylbenzofuran typically involves the bromination of 2-methylbenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the third position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the furan ring may be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2-methylbenzofuran.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.

    Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (NH2CSNH2) can be employed under appropriate conditions.

Major Products:

    Oxidation: Oxygenated derivatives such as this compound-5-ol.

    Reduction: 2-Methylbenzofuran.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Comparison with Similar Compounds

    2-Methylbenzofuran: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    3-Bromo-2-ethylbenzofuran: Similar structure but with an ethyl group instead of a methyl group, which can affect its physical and chemical properties.

    3-Bromo-2-methoxybenzofuran: Contains a methoxy group, which can significantly alter its reactivity and biological activity.

Uniqueness: 3-Bromo-2-methylbenzofuran is unique due to the specific positioning of the bromine and methyl groups, which confer distinct electronic and steric properties. These properties can influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-2-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGMISNFEAVBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467849
Record name 3-bromo-2-mehtylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58863-48-2
Record name 3-bromo-2-mehtylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl benzofuran-5-carboxylate (1.74 g, 9.9 mmol) is dissolved in CH2Cl2 (50 mL), layered with saturated NaHCO3 (75 mL) using very slow magnetic stirring so that the two layers are not mixed and treated with Br2 (3.1 mL, 59.1 mmol). The bi-phasic mixture is stirred slowly for 2 h, then vigorously for 1 h. The layers are separated and the aqueous layer is extracted with CH2Cl2 (2×50 mL). The organics are dried (Na2SO4) and concentrated under reduced pressure without heat. The residue is dissolved in MeOH (100 mL), treated with K2CO3 (8.17 g, 59.1 mmol) and stirred at RT for 18 h. The mixture is concentrated to dryness, partitioned between 50% saturated NaHCO3 (75 mL) and EtOAc (2×75 mL) and the organics are dried (Na2SO4) and concentrated in vacuo. The crude material (2.21 g) is adsorbed onto silica gel (4.5 g) chromatographed over 90 g slurry-packed silica gel, eluting with 8% EtOAc/hexane then 15% EtOAc/hexane. The appropriate fractions are combined and concentrated to afford 1.88 g (75%) of methyl 3-bromo-1-benzofuran as a white solid. 1H NMR (300 MHz, CDCl3): δ 3.99, 7.55, 7.74, 8.11, 8.31 ppm.
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.17 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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